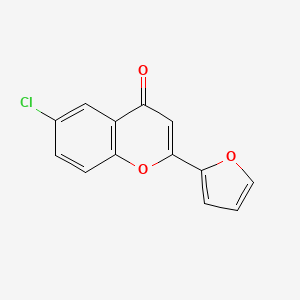
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine, also known as MPTT, is a chemical compound that belongs to the triazine family. It has been extensively studied for its potential use in various scientific applications, including as a building block in drug development, as a fluorescent probe, and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to bind to DNA and RNA, suggesting that it may interfere with the replication and transcription of genetic material.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high stability, making it a promising candidate for use in various scientific research applications. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine in lab experiments is its high purity and yield. This compound is also stable and exhibits low toxicity, making it a safe and reliable compound to work with. However, one of the limitations of this compound is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the use of this compound as a fluorescent probe for the detection of DNA and RNA. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential applications in other scientific fields.
Méthodes De Synthèse
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylphenol with chloroacetyl chloride, followed by reaction with morpholine and hydrazine hydrate. Another method involves the reaction of 2-amino-4-methylphenol with morpholine and hydrazine hydrate in the presence of acetic acid. Both methods yield this compound with high purity and yield.
Applications De Recherche Scientifique
5-(2-methylphenyl)-3-(4-morpholinyl)-1,2,4-triazine has been used in various scientific research applications, including as a building block in drug development. It has been shown to exhibit anticancer activity and has been used as a fluorescent probe to study the interaction between DNA and small molecules. This compound has also been used as a catalyst in chemical reactions, such as the synthesis of 2-aryl-4-quinazolinone derivatives.
Propriétés
IUPAC Name |
4-[5-(2-methylphenyl)-1,2,4-triazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-4-2-3-5-12(11)13-10-15-17-14(16-13)18-6-8-19-9-7-18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYGSCCDKAWCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4981937.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-5-(4-nitrophenyl)-2-furamide](/img/structure/B4981946.png)
![2-[(3-bromobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B4981955.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
